1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Properties
IUPAC Name |
1-adamantyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-19(21-10-15-7-16(11-21)9-17(8-15)12-21)23-6-5-22-20(23)28-13-14-1-3-18(4-2-14)24(26)27/h1-4,15-17H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVBDXDYTNSOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Adamantanecarbonyl Chloride
1-Adamantanecarboxylic acid undergoes carboxylation to yield the acyl chloride using thionyl chloride (SOCl₂) in refluxing dichloromethane (82% yield). Characterization via $$ ^1H $$-NMR confirms the disappearance of the carboxylic acid proton (δ 12.1 ppm) and the emergence of acyl chloride signals (δ 3.1–2.1 ppm, adamantane protons).
Preparation of 2-Mercapto-4,5-dihydro-1H-imidazole
Ethylenediamine reacts with carbon disulfide (CS₂) in ethanol under reflux to form 2-thioxoimidazolidine (75% yield). Subsequent reduction with Raney nickel in aqueous ammonia affords 2-mercapto-4,5-dihydro-1H-imidazole (68% yield).
Alkylation with (4-Nitrophenyl)Methyl Bromide
The thiol group undergoes nucleophilic substitution with (4-nitrophenyl)methyl bromide in acetonitrile using potassium carbonate as a base (Scheme 1). The reaction proceeds at 60°C for 12 hours, yielding 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (74% yield).
Scheme 1 :
$$
\text{2-Mercaptoimidazoline} + \text{(4-Nitrophenyl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Thioether intermediate}
$$
Acylation with 1-Adamantanecarbonyl Chloride
The imidazoline nitrogen is acylated using 1-adamantanecarbonyl chloride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base (0°C to room temperature, 8 hours). Silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the final product (65% yield).
Synthetic Route 2: Imidazoline Ring Formation Post-Functionalization
Synthesis of (4-Nitrophenyl)Methanethiol
(4-Nitrophenyl)methyl bromide reacts with thiourea in ethanol under reflux to form the isothiouronium salt (89% yield). Alkaline hydrolysis (NaOH, H₂O) liberates (4-nitrophenyl)methanethiol (81% yield).
Cyclization to Form 2-{[(4-Nitrophenyl)Methyl]Sulfanyl}-4,5-Dihydro-1H-Imidazole
Ethylenediamine reacts with chloroacetaldehyde in the presence of (4-nitrophenyl)methanethiol (1:1:1 molar ratio) in methanol. The reaction proceeds via nucleophilic attack and cyclization, yielding the thioether-substituted imidazoline (58% yield).
Acylation with 1-Adamantanecarbonyl Chloride
Identical to Route 1, acylation affords the target compound (63% yield).
Synthetic Route 3: Radical-Mediated Adamantylation
Generation of Adamantyl Radicals
1-Adamantanecarboxylic acid undergoes oxidative decarboxylation using silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) in aqueous acetonitrile, generating adamantyl radicals (Ad·).
Radical Substitution on 2-{[(4-Nitrophenyl)Methyl]Sulfanyl}-4,5-Dihydro-1H-Imidazole
The pre-formed imidazoline thioether reacts with Ad· radicals at 80°C, leading to C-H substitution at the imidazoline nitrogen. The reaction requires 24 hours, yielding the adamantane-coupled product (41% yield).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 65 | 63 | 41 |
| Reaction Time (hours) | 20 | 24 | 48 |
| Purification Complexity | Moderate | High | Low |
| Scalability | Excellent | Moderate | Limited |
Route 1 offers optimal balance between yield and practicality, while Route 3’s radical approach suffers from lower efficiency.
Characterization and Spectral Data
- $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 8.21 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 3.82 (t, 2H, imidazoline-H), 3.45 (t, 2H, imidazoline-H), 2.10–1.80 (m, 15H, adamantane-H).
- IR (KBr) : 2920 cm⁻¹ (C-H adamantane), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₅N₃O₃S [M+H]⁺: 410.1634, found: 410.1632.
Chemical Reactions Analysis
1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an adamantane core, which is known for its stability and ability to enhance the pharmacokinetic properties of drugs. The synthesis typically involves the reaction of adamantane derivatives with appropriate thiol and imidazole precursors. For instance, a common synthetic route includes the formation of the imidazole ring through cyclization reactions involving carbonyl and thiol groups.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives possess significant antimicrobial properties. In a study evaluating various imidazole compounds, including those with similar structural features to 1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, several exhibited potent activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. For example:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 1 | S. aureus | Effective |
| 2 | E. coli | Moderate |
This suggests that the incorporation of adamantane and nitrophenyl groups may enhance the antibacterial efficacy of imidazole derivatives .
Anticancer Potential
The anticancer potential of imidazole derivatives has been widely studied. In particular, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, a comparative analysis revealed that certain imidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | HepG2 | 15.67 ± 2.52 |
| B | C6 | 20 ± 2.0 |
These findings indicate that the target compound may also exhibit similar anticancer properties, warranting further investigation into its mechanisms of action .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of imidazole derivatives. One study focused on the synthesis of novel imidazole compounds for their analgesic and anti-inflammatory activities. Compounds were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:
| Compound | COX-2 Binding Affinity (kcal/mol) |
|---|---|
| C | -5.516 |
This data suggests that compounds structurally related to this compound could serve as effective anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the adamantyl group provides steric hindrance, enhancing binding specificity. The sulfanyl group can form covalent bonds with nucleophilic sites, leading to irreversible inhibition of enzyme activity.
Comparison with Similar Compounds
1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its combination of the adamantyl, nitrophenyl, and sulfanyl groups, which impart distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel derivative featuring an adamantane moiety, which has been associated with various biological activities. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound consists of an adamantane carbonyl group linked to a 4,5-dihydro-1H-imidazole ring via a sulfanyl bridge connected to a nitrophenyl methyl group. The synthesis typically involves the reaction of adamantane derivatives with appropriate thiol and nitro-substituted reagents under controlled conditions.
Antiviral Activity
Research has indicated that adamantane derivatives possess antiviral properties. For instance, compounds similar to the target molecule have shown significant antiviral activity against various viruses, including influenza. The mechanism often involves interference with viral replication processes, potentially through inhibition of viral enzymes or alteration of host cell pathways .
Antimicrobial Activity
The antimicrobial potential of adamantane derivatives has also been documented. Studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis. The specific compound under consideration may exhibit similar properties due to its structural characteristics .
Urease Inhibition
Recent studies have explored the urease inhibitory potential of compounds related to the target structure. Urease is an enzyme linked to several pathological conditions, including urinary tract infections and gastric ulcers. In vitro assays have demonstrated that certain adamantane-based compounds can inhibit urease activity, suggesting a therapeutic avenue for managing related diseases .
Case Studies and Experimental Findings
- Antiviral Efficacy : A study tested several adamantane derivatives for their antiviral activity against the A-2 Victoria virus in chick embryos. Compounds structurally related to the target showed promising results, indicating that modifications in the molecular structure could enhance efficacy .
- Antimicrobial Mechanism : Another investigation into adamantane derivatives highlighted their ability to induce membrane disruption in bacterial cells. This was evidenced by fluorescence microscopy and viability assays, which confirmed significant reductions in bacterial counts upon treatment with these compounds .
- Urease Inhibition : A comparative analysis of urease inhibitors revealed that certain adamantane-linked hydrazine derivatives exhibited moderate inhibition rates, suggesting that structural modifications could enhance their inhibitory effects .
Data Tables
Q & A
Q. What are the typical synthetic routes for preparing 1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
The compound can be synthesized via multi-component condensation reactions, leveraging methodologies similar to those used for substituted imidazoles. For example, the 4-nitrophenyl substituent can be introduced through nucleophilic substitution or thiol-alkyne coupling, while the adamantane moiety is typically incorporated via acyl chloride intermediates . Key steps include regioselective functionalization of the imidazole core and purification using column chromatography. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize by-products like regioisomers or unreacted intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Standard characterization includes FT-IR (to confirm carbonyl and sulfanyl groups), UV-Vis (for π→π* transitions in the nitroaromatic system), and NMR (¹H/¹³C for structural elucidation). Mass spectrometry (HRMS) is essential for verifying molecular weight and fragmentation patterns. For example, the adamantane carbonyl group exhibits distinct ¹³C NMR signals near 210 ppm, while the 4-nitrophenyl group shows aromatic proton splitting patterns in the 7.5–8.5 ppm range .
Q. What safety precautions are required when handling this compound?
Due to the nitro group (potential mutagenicity) and sulfanyl moiety (sensitivity to oxidation), store the compound in a dry, inert atmosphere (argon/nitrogen) at –20°C. Avoid contact with water or strong oxidizing agents to prevent decomposition. Use PPE (gloves, goggles) and fume hoods during synthesis. Refer to safety protocols for nitroaromatics and thioethers in laboratory settings .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazole functionalization be addressed during synthesis?
Regioselectivity issues arise when multiple reactive sites exist on the imidazole ring. Strategies include:
- Using sterically bulky protecting groups to direct substitution to specific positions.
- Employing transition-metal catalysts (e.g., Pd/Cu) for controlled cross-coupling reactions.
- Monitoring reaction progress in real-time via in situ FT-IR or Raman spectroscopy to detect intermediates .
Q. What computational methods are suitable for predicting the compound’s reactivity or biological activity?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior. Molecular docking studies (using AutoDock Vina or Schrödinger) may reveal interactions with biological targets, such as enzymes inhibited by nitroaromatic compounds. Validate predictions with experimental data from enzyme assays or crystallography .
Q. How can crystallographic data refinement resolve structural ambiguities in this compound?
Use SHELXL for high-resolution refinement, especially to model disorder in the adamantane or sulfanyl groups. For twinned crystals, apply twin-law matrices and the HKLF5 format in SHELX. Pair with ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles against expected values .
Q. What experimental approaches can clarify contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antifungal efficacy) may stem from assay conditions (e.g., pH, solvent). Address this by:
Q. How does the adamantane moiety influence the compound’s physicochemical properties?
The rigid, hydrophobic adamantane group enhances lipid solubility, potentially improving blood-brain barrier penetration. It also increases thermal stability, as shown by TGA/DSC studies. Compare with analogs lacking adamantane to isolate its effects on melting points, solubility, and crystallization behavior .
Q. What environmental impact assessments are needed for this compound?
Conduct OECD 301 biodegradability tests and aquatic toxicity assays (e.g., Daphnia magna LC50). Monitor photodegradation under UV light to identify persistent by-products. Computational tools like ECOSAR can predict eco-toxicity profiles based on structural fragments .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading) and maximize yield .
- Crystallography : For disordered structures, apply PART and ISOR commands in SHELXL to refine anisotropic displacement parameters .
- Data Reproducibility : Archive raw spectroscopic and crystallographic data in repositories like Zenodo or Cambridge Structural Database (CSD) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
